Clofibric acid acyl-beta-D-glucuronide-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Clofibric acid acyl-beta-D-glucuronide-d4 is a deuterated derivative of clofibric acid acyl-beta-D-glucuronide. This compound is primarily used in scientific research, particularly in the fields of pharmacokinetics and drug metabolism. The deuterium labeling (d4) helps in tracing and studying the metabolic pathways of clofibric acid derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of clofibric acid acyl-beta-D-glucuronide-d4 involves the glucuronidation of clofibric acid. The process typically includes the following steps:
Activation of Clofibric Acid: Clofibric acid is first activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Glucuronidation: The activated clofibric acid is then reacted with beta-D-glucuronic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane.
Deuterium Labeling: The final step involves the incorporation of deuterium atoms (d4) into the glucuronide moiety. This can be achieved using deuterated reagents or solvents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Clofibric acid acyl-beta-D-glucuronide-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the glucuronide moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of clofibric acid.
Reduction: Reduced forms of clofibric acid derivatives.
Substitution: Substituted glucuronides with various functional groups.
Scientific Research Applications
Clofibric acid acyl-beta-D-glucuronide-d4 is widely used in scientific research, including:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion (ADME) of clofibric acid derivatives.
Drug Metabolism: Investigating the metabolic pathways and identifying metabolites of clofibric acid.
Toxicology: Assessing the toxicity and safety profiles of clofibric acid derivatives.
Analytical Chemistry: Serving as an internal standard in mass spectrometry and other analytical techniques.
Mechanism of Action
Clofibric acid acyl-beta-D-glucuronide-d4 exerts its effects primarily through its parent compound, clofibric acid. Clofibric acid is known to activate peroxisome proliferator-activated receptors (PPARs), particularly PPAR-alpha. This activation leads to the modulation of lipid metabolism, including the reduction of triglycerides and low-density lipoprotein (LDL) cholesterol levels. The glucuronide conjugate is a major metabolite that facilitates the excretion of clofibric acid from the body.
Comparison with Similar Compounds
Similar Compounds
Clofibric Acid: The parent compound, used as a lipid-lowering agent.
Fenofibric Acid: Another fibrate derivative with similar lipid-modulating effects.
Gemfibrozil: A fibrate that also activates PPAR-alpha and modulates lipid metabolism.
Uniqueness
Clofibric acid acyl-beta-D-glucuronide-d4 is unique due to its deuterium labeling, which enhances its stability and allows for precise tracing in metabolic studies. This makes it a valuable tool in pharmacokinetic and drug metabolism research, providing insights that are not easily achievable with non-deuterated compounds.
Properties
Molecular Formula |
C16H19ClO9 |
---|---|
Molecular Weight |
394.8 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[2-(4-chloro-2,3,5,6-tetradeuteriophenoxy)-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C16H19ClO9/c1-16(2,26-8-5-3-7(17)4-6-8)15(23)25-14-11(20)9(18)10(19)12(24-14)13(21)22/h3-6,9-12,14,18-20H,1-2H3,(H,21,22)/t9-,10-,11+,12-,14-/m0/s1/i3D,4D,5D,6D |
InChI Key |
LCJVUUVMVSSIGZ-MOKIFMRDSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1OC(C)(C)C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)[2H])[2H])Cl)[2H] |
Canonical SMILES |
CC(C)(C(=O)OC1C(C(C(C(O1)C(=O)O)O)O)O)OC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.